![molecular formula C11H8ClFN2O2 B1489252 1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1368784-84-2](/img/structure/B1489252.png)
1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid
Overview
Description
The compound “1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 1-position with a (2-chloro-6-fluorophenyl)methyl group and at the 4-position with a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the introduction of the (2-chloro-6-fluorophenyl)methyl and carboxylic acid groups. The synthesis of imidazole derivatives has been well-studied, with methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, and microwave-assisted reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the (2-chloro-6-fluorophenyl)methyl group, and the carboxylic acid group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, the (2-chloro-6-fluorophenyl)methyl group, and the carboxylic acid group. The imidazole ring is a versatile moiety that can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring, the (2-chloro-6-fluorophenyl)methyl group, and the carboxylic acid group. For example, the presence of the carboxylic acid group would likely make the compound acidic .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c12-8-2-1-3-9(13)7(8)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSAIXOVSFNKEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(N=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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